molecular formula C17H18ClN5O3S B2696369 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1421514-81-9

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2696369
CAS RN: 1421514-81-9
M. Wt: 407.87
InChI Key: MVBIOAIDLHUSQY-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyrrole ring, a pyrimidine ring, and a benzenesulfonamide moiety . Pyrrole is a five-membered aromatic heterocycle, while pyrimidine is a six-membered ring with two nitrogen atoms . Benzenesulfonamide is a functional group consisting of a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the benzenesulfonamide group . These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

The pyrrole and pyrimidine rings in the molecule could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and others . The benzenesulfonamide group could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the design, synthesis, and structural analysis of compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide, highlighting the synthesis process and crystal structure determination. The research detailed the synthesis via condensation reactions, followed by a thorough investigation of the crystal structure, utilizing density functional theory (DFT) for optimized geometric bond lengths and angles. The study also explored the molecular electrostatic potential surface, offering insights into the compound's electronic characteristics and potential interaction mechanisms (Huang et al., 2020).

Anticancer Activity

Research into the anticancer activities of related sulfonamide compounds has been extensive, with several studies demonstrating promising results against various cancer cell lines. One such study revealed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, showing significant anticancer activity. These findings were supported by molecular docking studies, suggesting a mechanism of action that could inhibit specific protein interactions within cancer cells (Pei Huang et al., 2020).

Antimicrobial and Antifungal Activities

A range of studies has also explored the antimicrobial and antifungal potentials of sulfonamide derivatives. Compounds synthesized with sulfamido moieties demonstrated antibacterial and antifungal activities, offering a new avenue for developing treatments against microbial infections. These studies emphasize the versatility of sulfonamide derivatives in targeting different types of pathogens, underscoring the potential for broader applications in antimicrobial therapy (R. Nunna et al., 2014).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties . This could include investigating its potential uses in various applications, such as medicinal chemistry .

properties

IUPAC Name

3-chloro-4-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3S/c1-26-15-5-4-13(10-14(15)18)27(24,25)22-7-6-19-16-11-17(21-12-20-16)23-8-2-3-9-23/h2-5,8-12,22H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBIOAIDLHUSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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